molecular formula C12H17NO2 B1380008 Ethyl 3-amino-3-phenylbutanoate CAS No. 1351384-87-6

Ethyl 3-amino-3-phenylbutanoate

Cat. No.: B1380008
CAS No.: 1351384-87-6
M. Wt: 207.27 g/mol
InChI Key: CNNLAZCZKGITBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of 3-amino-3-phenylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the reductive amination of ethyl 3-oxo-3-phenylbutanoate using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-3-phenylbutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-phenylbutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active 3-amino-3-phenylbutanoic acid. This active form can then interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 2-amino-3-phenylpropanoate
  • Ethyl 3-amino-4-phenylbutanoate
  • Ethyl 3-amino-3-(4-methylphenyl)butanoate

Comparison: Ethyl 3-amino-3-phenylbutanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and organic synthesis .

Properties

IUPAC Name

ethyl 3-amino-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLAZCZKGITBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-phenylbutanoate
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Ethyl 3-amino-3-phenylbutanoate
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Ethyl 3-amino-3-phenylbutanoate
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Ethyl 3-amino-3-phenylbutanoate
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Ethyl 3-amino-3-phenylbutanoate
Reactant of Route 6
Ethyl 3-amino-3-phenylbutanoate

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